molecular formula C6H3BrFN3 B1381650 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1592865-93-4

6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1381650
CAS No.: 1592865-93-4
M. Wt: 216.01 g/mol
InChI Key: VOOXQCBXZCCSMF-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ringThe presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for forming diverse derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-3-fluoropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired triazolo[1,5-a]pyridine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context. The exact pathways involved vary based on the specific application and target .

Comparison with Similar Compounds

  • 6-Bromo-2-chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
  • 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Comparison: Compared to its analogs, 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for developing targeted pharmaceuticals and advanced materials .

Properties

IUPAC Name

6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOXQCBXZCCSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
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6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 3
6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 4
6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 5
6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 6
6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine

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